molecular formula C4H8Br2N2S B1437229 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide CAS No. 51542-48-4

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide

Cat. No.: B1437229
CAS No.: 51542-48-4
M. Wt: 276 g/mol
InChI Key: XUQZLXHWMASZJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide typically involves the bromination of 4,5-dihydro-thiazol-2-ylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Biochemical Applications

Proteomics Research
The compound is extensively used in proteomics for studying protein interactions and modifications. Its reactive bromomethyl group allows it to form covalent bonds with thiol groups in cysteine residues, facilitating the labeling and detection of proteins.

  • Experimental Procedures: Typically utilized in reaction buffers under controlled pH and temperature conditions, it reacts with target proteins to form stable thioether bonds.
  • Results: This application has led to the identification of novel protein-protein interactions and post-translational modifications, enhancing our understanding of cellular functions and disease mechanisms.

Case Study: Protein Interaction Mapping
In a study aimed at mapping interaction networks within cells, researchers applied 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide to identify interactions involving key signaling proteins. The results revealed critical insights into the pathways involved in cancer progression.

Pharmacological Applications

Drug Design
This compound serves as a valuable building block in the synthesis of various pharmacologically active molecules. Its structure is amenable to chemical modifications, making it suitable for developing new therapeutic agents.

  • Experimental Procedures: Utilized in multi-step synthesis protocols involving nucleophilic substitution reactions where it acts as an electrophile.
  • Results: Derivatives of this compound have demonstrated a range of biological activities, including enzyme inhibition and receptor binding. For instance, certain derivatives have been linked to anti-cancer properties by inhibiting specific kinases involved in tumor growth .

Case Study: Development of Anticancer Agents
In research focused on developing inhibitors for specific cancer-related enzymes, derivatives of this compound were synthesized. These compounds showed promising results in reducing tumor cell proliferation in vitro.

Organic Chemistry Applications

Synthesis of Heterocyclic Compounds
The compound is employed in synthetic pathways to create complex heterocyclic molecules due to its unique oxazole structure combined with the bromomethyl group.

  • Experimental Procedures: It participates in nucleophilic substitutions and electrophilic aromatic substitutions.
  • Results: Its use has been instrumental in educational settings for teaching organic synthesis techniques, providing students with practical experience while reinforcing theoretical knowledge.

Forensic Science Applications

Chemical Testing
In forensic science, this compound is utilized as a reagent in chemical tests for detecting drugs or poisons in biological samples.

  • Experimental Procedures: The compound reacts with specific functional groups present in target molecules, yielding detectable color changes or fluorescence under UV light.
  • Results: This application has enhanced forensic investigations by aiding the detection and identification of various substances related to toxicology cases.

Summary Table of Applications

Application AreaDescriptionKey Findings/Results
BiochemistryProteomics research for protein interactionsIdentification of novel interactions; insights into diseases
PharmacologyDrug design as a precursor for therapeutic agentsDerivatives show enzyme inhibition; potential anticancer activity
Organic ChemistrySynthesis of heterocyclic compoundsPractical applications in educational settings
Forensic ScienceReagent for detecting drugs/poisonsImproved detection methods in toxicology

Mechanism of Action

The mechanism of action of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The thiazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-thiazol-2-ylamine: Lacks the bromomethyl group, resulting in different reactivity and applications.

    5-Chloromethyl-4,5-dihydro-thiazol-2-ylamine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    5-Methyl-4,5-dihydro-thiazol-2-ylamine:

Uniqueness

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in both research and industrial applications .

Biological Activity

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide (CAS No. 51542-48-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromomethyl group and a dihydrothiazole moiety, which may contribute to its pharmacological properties.

The chemical formula of this compound is C4H7Br2N2SC_4H_7Br_2N_2S. It features a thiazole ring, which is known for its biological significance in various therapeutic areas.

The precise mechanism of action for this compound is not extensively documented in the literature. However, compounds with similar structures often interact with biological targets through enzyme inhibition or modulation of signaling pathways. The thiazole ring can participate in interactions with nucleophiles, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar thiazole structures can inhibit the growth of various bacterial strains.

Compound Target Organism Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

These results suggest that this compound may possess broad-spectrum antimicrobial activity.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that certain thiazole compounds can induce apoptosis in cancer cells by activating caspase pathways.

A study on a related thiazole compound showed a significant reduction in cell viability in human cancer cell lines:

Cell Line IC50 (µM)
HeLa12.5
MCF-710.0

These findings indicate potential for further development of this compound as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study tested the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.
  • Case Study on Cancer Cell Lines : In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQZLXHWMASZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical starting materials and synthetic approaches for producing 5-bromomethyl-4-nitroimidazoles?

A: Researchers commonly synthesize substituted 5-bromomethyl-4-nitroimidazoles from commercially available 4-nitroimidazoles. One example involves reacting 4-nitroimidazole with formaldehyde and hydrobromic acid to obtain the desired 5-bromomethyl-4-nitroimidazole derivative. [] This versatile intermediate can be further modified to create a library of compounds with varied biological activities.

Q2: The provided abstracts mention "hypoxia-selective multikinase inhibitor SN29966". What is the connection between 5-bromomethyl-4-nitroimidazoles and this inhibitor?

A: 5-Bromomethyl-4-nitroimidazoles serve as crucial building blocks for synthesizing SN29966. [] While the exact mechanism remains unclear from the provided abstracts, the 5-bromomethyl group likely participates in a key reaction step during SN29966 synthesis. This highlights the importance of this chemical moiety in medicinal chemistry.

Q3: The abstracts describe the synthesis of various heterocyclic compounds using bromomethyl derivatives. Can you elaborate on the role of these bromomethyl groups in these reactions?

A: Bromomethyl groups are excellent leaving groups in organic synthesis, facilitating ring-forming reactions. For instance, researchers synthesized thieno[3,4-d][1,2,3]thiadiazole, selenolo[3,4-d][1,2,3]-thiadiazole, and pyrrolo[3,4-d][1,2,3]thiadiazole by reacting appropriately functionalized thiadiazoles containing a bromomethyl group with nucleophilic reagents. [] The bromomethyl group is replaced during these reactions, allowing for the formation of a new bond and the desired heterocycle.

Q4: The abstract mentioning ibotenic acid analogues discusses structure-activity relationships. Could similar studies be relevant for 5-bromomethyl-4-nitroimidazoles and their derivatives?

A: Absolutely. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a compound's structure impact its biological activity. [] Investigating how different substituents on the imidazole ring, or modifications to the bromomethyl group, affect the activity of 5-bromomethyl-4-nitroimidazole derivatives could reveal valuable insights for drug design.

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